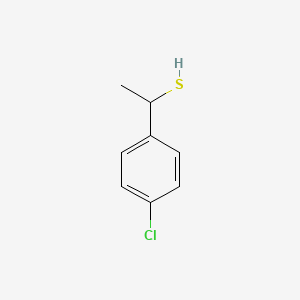

1-(4-Chlorophenyl)ethane-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

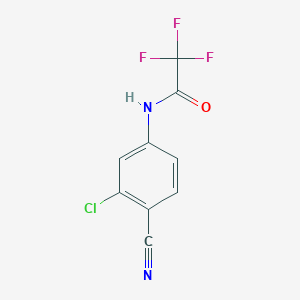

The compound 1-(4-Chlorophenyl)ethan-1-thiol is a chemical species that is expected to have a chlorinated aromatic ring attached to an ethanethiol group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures which can help infer some of the properties and behaviors of 1-(4-Chlorophenyl)ethan-1-thiol.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component coupling reactions. For instance, the synthesis of a pyrrole derivative with a 4-chlorophenyl group was achieved using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This suggests that similar methodologies could potentially be applied to synthesize 1-(4-Chlorophenyl)ethan-1-thiol, although the specific details would depend on the reactivity of the thiol group and the presence of other functional groups in the starting materials.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl groups has been studied using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations are commonly used to predict spectral and geometrical data, which often show high correlation with experimental data. For 1-(4-Chlorophenyl)ethan-1-thiol, similar techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be influenced by the presence of electron-withdrawing groups, such as the chlorine atom, which can activate the ring towards electrophilic substitution reactions. The thiol group in 1-(4-Chlorophenyl)ethan-1-thiol would likely be reactive towards oxidizing agents and could participate in the formation of disulfides or be used as a nucleophile in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be inferred from computational studies, such as DFT, and electrochemical studies. For example, the electrostatic potential surfaces (EPS) investigations can reveal the distribution of electron density and potential sites for chemical reactivity . The presence of the thiol group in 1-(4-Chlorophenyl)ethan-1-thiol would contribute to its chemical properties, such as acidity and potential for oxidation. The compound's solubility, melting point, and other physical properties would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Rhodium-Catalyzed Arylthiolation Reactions : Arylthiolation of nitroalkanes, diethyl malonate, and 1,2-diphenylethanone using diaryl disulfides has been achieved through rhodium catalysis. This method emphasizes the control over equilibrium reactions, favoring the formation of thermodynamically disfavored arylthio-nitroalkanes, highlighting the versatility of sulfur-containing compounds in organic transformations (Arisawa, Nihei, & Yamaguchi, 2012).

Atomically Precise Metal Nanoclusters : Thiols, alongside phosphines, are used to synthesize atomically precise metal nanoclusters. These clusters have been designed for potential applications in catalysis and materials science, demonstrating the utility of thiolated compounds in nanotechnology (Bootharaju et al., 2016).

Environmental Applications

- Decontamination of Pesticide-Contaminated Waters : Hydrogel-based reactive matrices utilizing ethanethiol groups have shown potential for the removal of chloracetanilide herbicides from contaminated water, highlighting an environmental application of sulfur-containing compounds in water purification technologies (Willems et al., 1996).

Material Science

Odorless Thiols for Research Environments : Research into making alkanethiols and phenylmethanethiols less odorous has led to the synthesis of compounds like 1-dodecanethiol and p-heptylphenylmethanethiol. These advancements improve laboratory environments and demonstrate the chemical versatility of thiols in modifying physical properties for practical applications (Node et al., 2001).

Synthesis of Antiviral Agents : The development of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives for antiviral applications showcases the role of thiol chemistry in pharmaceutical research, focusing on the synthesis and potential therapeutic uses of sulfur-containing compounds (Chen et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chlorophenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXILIQKXAPCUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)ethane-1-thiol | |

CAS RN |

113682-50-1 |

Source

|

| Record name | 1-(4-chlorophenyl)ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)

![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)

![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)